3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid
Overview
Description
3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated, formylated, and methoxylated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with a suitable phenol derivative under basic conditions, followed by formylation and methoxylation reactions . The reaction conditions often require the use of catalysts such as crown ethers and solvents like dimethyl sulfoxide (DMSO) and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-((2-Chloro-4-carboxy-6-methoxyphenoxy)methyl)benzoic acid.
Reduction: 3-((2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)methyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chloro-4-carboxy-6-methoxyphenoxy)methyl)benzoic acid
- 3-((2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)methyl)benzoic acid
- 3-((2-Chloro-4-methoxyphenoxy)methyl)benzoic acid
Uniqueness
3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid is unique due to the presence of both a formyl and a methoxy group on the phenoxy ring, which can significantly influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-8H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFUNIQCGBKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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